molecular formula C12H21NO3 B6231274 tert-butyl 7-hydroxy-5-azaspiro[3.4]octane-5-carboxylate CAS No. 2413878-41-6

tert-butyl 7-hydroxy-5-azaspiro[3.4]octane-5-carboxylate

Cat. No. B6231274
CAS RN: 2413878-41-6
M. Wt: 227.3
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of similar compounds, such as “tert-butyl 7-hydroxy-5-oxa-2-azaspiro[3.4]octane-2-carboxylate”, has been reported . These spirocyclic building blocks were first synthesized by Carreira and coworkers . They provide a new area of chemical space with straightforward functional handles for further diversification .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl 7-hydroxy-5-azaspiro[3.4]octane-5-carboxylate involves the reaction of tert-butyl 7-hydroxy-5-azaspiro[3.4]octane-5-carboxylate with a suitable reagent to introduce the tert-butyl group.", "Starting Materials": [ "7-hydroxy-5-azaspiro[3.4]octane-5-carboxylic acid", "tert-butyl alcohol", "DCC (dicyclohexylcarbodiimide)", "DMAP (4-dimethylaminopyridine)", "CH2Cl2 (dichloromethane)" ], "Reaction": [ "To a solution of 7-hydroxy-5-azaspiro[3.4]octane-5-carboxylic acid in CH2Cl2, add DCC and DMAP and stir for 30 minutes at room temperature to activate the carboxylic acid group.", "Add tert-butyl alcohol to the reaction mixture and stir for 24 hours at room temperature to form tert-butyl 7-hydroxy-5-azaspiro[3.4]octane-5-carboxylate.", "Filter the reaction mixture to remove the dicyclohexylurea byproduct and evaporate the solvent to obtain the crude product.", "Purify the crude product by column chromatography to obtain the desired product tert-butyl 7-hydroxy-5-azaspiro[3.4]octane-5-carboxylate." ] }

CAS RN

2413878-41-6

Product Name

tert-butyl 7-hydroxy-5-azaspiro[3.4]octane-5-carboxylate

Molecular Formula

C12H21NO3

Molecular Weight

227.3

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.